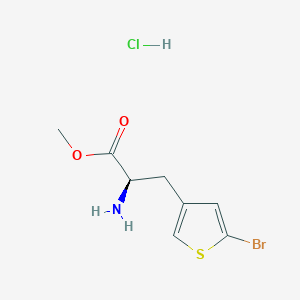
Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride is a useful research compound. Its molecular formula is C8H11BrClNO2S and its molecular weight is 300.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate; hydrochloride (CAS Number: 2411180-64-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by diverse research findings.
Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate; hydrochloride has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁BrClNO₂S |
| Molecular Weight | 300.60 g/mol |
| CAS Number | 2411180-64-6 |
Structure
The compound features a bromothiophene moiety, which is known for its role in enhancing biological activity through interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate exhibit notable antimicrobial properties. For instance, derivatives with bromothiophene structures have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of related compounds. For example, certain derivatives inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages, implicating their role in modulating inflammatory pathways by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Neuroprotective Effects
There is emerging evidence that compounds containing thiophene rings may possess neuroprotective properties. A study involving quinoline derivatives demonstrated that modifications to the thiophene structure can enhance neuroprotective effects against oxidative stress in neuronal cell lines .
Case Study 1: Antimycobacterial Activity
In a comparative study, methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate was evaluated alongside other brominated compounds for their activity against Mycobacterium tuberculosis. The results indicated that the compound exhibited significant inhibitory effects at concentrations ranging from 6.25 to 25 µg/mL, highlighting its potential as a lead compound for further development .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis was performed on a series of bromothiophene derivatives to determine the influence of structural modifications on biological activity. The study revealed that the presence of halogen substituents significantly enhanced antimicrobial potency and selectivity towards bacterial targets .
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)2-5-3-7(9)13-4-5;/h3-4,6H,2,10H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKYUTAQFLSJBL-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













